Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Overview
Description
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13FO3 It is a fluorinated ester derivative of cyclohexanone, characterized by the presence of a fluoro group at the 1-position and an oxo group at the 2-position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-fluoro-2-oxocyclohexanecarboxylate can be synthesized through various methods, including the fluorination of ethyl 2-oxocyclohexanecarboxylate. One common approach involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxo group can yield alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Scientific Research Applications
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-fluoro-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects would depend on its interaction with enzymes or receptors, potentially influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate can be compared with other fluorinated cyclohexanone derivatives, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the fluoro group, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
1-Fluoro-2-oxocyclohexane-1-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
The presence of the fluoro group in this compound imparts unique properties, such as increased stability and altered electronic characteristics, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNDLRGLOAFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448385 | |
Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-70-7 | |
Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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